2-Amino-4-iminothiazole
Description
Structural Context and Isomerism of the Thiazole (B1198619) Ring System
The thiazole ring is a planar, five-membered aromatic ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. chemicalbook.com This arrangement leads to significant pi-electron delocalization, which imparts a degree of aromaticity to the ring, more so than its oxazole (B20620) counterparts. wikipedia.org The aromatic character is evident in the chemical shifts of its ring protons in proton NMR spectroscopy, which appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. chemicalbook.comslideshare.net
A key feature of 2-aminothiazoles, including the 2-amino-4-iminothiazole isomer, is the potential for tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of 2-aminothiazole (B372263), an amino-imino tautomeric equilibrium exists. researchgate.net The two primary tautomeric forms are the amino form (2-aminothiazole) and the imino form (2-iminothiazoline). conicet.gov.ar
Numerous experimental and computational studies have indicated that 2-aminothiazole derivatives predominantly exist in the more stable amino form in solution. researchgate.netconicet.gov.ar The stability of the amino tautomer is attributed to its aromatic character. rsc.org However, the equilibrium can be influenced by factors such as the polarity of the solvent and the presence of electron-withdrawing or electron-donating substituents on the thiazole ring or the exocyclic nitrogen atom. conicet.gov.arpsu.edu For instance, the imine form can be favored by the presence of electron-accepting substituents. psu.edu Specifically for this compound, it represents one of the possible imino tautomers of a diaminothiazole structure.
| Tautomeric Form | Key Structural Feature | Predominance |
| Amino Form (e.g., 2-aminothiazole) | Exocyclic amino group (-NH2) | Generally more stable, aromatic |
| Imino Form (e.g., 2-iminothiazoline) | Exocyclic imino group (=NH) | Less stable, non-aromatic |
Historical Development and Significance of Amino-Iminothiazole Chemistry
The chemistry of thiazoles dates back to the late 19th century, with Hantzsch's synthesis in 1887 being one of the first and most widely used methods for preparing the thiazole ring. nih.govnih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. nih.govnih.gov This foundational method and its variations have been instrumental in the synthesis of a vast array of 2-aminothiazole derivatives. nih.gov
The significance of amino-iminothiazole chemistry grew substantially with the discovery of the biological activities associated with this scaffold. 2-Aminothiazole derivatives have been recognized as precursors for a wide range of biologically active molecules, including sulfur drugs, biocides, and fungicides. nih.govresearchgate.net They are integral components of numerous FDA-approved drugs, highlighting their therapeutic importance. nih.gov The versatility of the 2-aminothiazole nucleus has made it a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with various biological targets. nih.gov This has led to extensive research into the synthesis and derivatization of these compounds to explore their potential in treating a multitude of diseases. nih.govmdpi.com
Fundamental Reactivity Principles Governing the Thiazole Nucleus
The reactivity of the thiazole ring is dictated by the interplay of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. numberanalytics.com This creates a unique electronic profile within the five-membered ring.
Electrophilic Substitution: The thiazole ring is susceptible to electrophilic attack, with the C5 position being the most favored site for substitution. wikipedia.orgslideshare.netpharmaguideline.com This is due to the directing effect of the ring nitrogen and the electron-donating nature of the sulfur atom, which increases the electron density at C5. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com The presence of an electron-donating group at the C2 position, such as an amino group, further facilitates electrophilic attack at the C5 position. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic substitution reactions on the thiazole ring are generally less common and require more forcing conditions or the presence of a good leaving group. numberanalytics.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.comslideshare.netpharmaguideline.com Quaternization of the ring nitrogen enhances the acidity of the C2-proton, making it easier to deprotonate and subsequently react with electrophiles. pharmaguideline.com
Other Reactions:
Protonation: The nitrogen atom at the 3-position is the most basic site and is readily protonated. pharmaguideline.com
Deprotonation: Strong bases, such as organolithium compounds, can remove a proton from the C2 position. pharmaguideline.com
Condensation Reactions: The amino group of 2-aminothiazoles can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are valuable synthetic intermediates. smolecule.com
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although they are often less reactive than other dienes. wikipedia.org
| Position | Reactivity Type | Explanation |
| C2 | Nucleophilic Attack, Deprotonation | Electron-deficient due to the adjacent nitrogen atom. chemicalbook.comslideshare.netpharmaguideline.com |
| C4 | Electrophilic Substitution (less favored) | Less electron-rich compared to C5. pharmaguideline.com |
| C5 | Electrophilic Substitution (favored) | Most electron-rich position due to the influence of the sulfur and nitrogen atoms. wikipedia.orgslideshare.netpharmaguideline.com |
| N3 | Protonation, Alkylation | Basic site due to the lone pair of electrons on the nitrogen. pharmaguideline.comthieme-connect.de |
Overview of the Chemical Importance of this compound Derivatives
Derivatives of this compound and the broader class of 2-aminothiazoles hold significant chemical importance, primarily due to their wide-ranging biological activities and their utility as synthetic building blocks.
Medicinal Chemistry: The 2-aminothiazole scaffold is a cornerstone in drug discovery and development. nih.govnih.gov Derivatives have been extensively investigated and developed for a multitude of therapeutic applications, including:
Anticancer: Many 2-aminothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govsmolecule.com
Antimicrobial: This class of compounds has demonstrated broad-spectrum activity against various bacterial and fungal strains. mdpi.comsmolecule.com
Anti-inflammatory: Certain derivatives possess anti-inflammatory properties. mdpi.comsmolecule.com
Other Therapeutic Areas: Research has also explored their potential as antiviral, antidiabetic, anticonvulsant, and neuroprotective agents. nih.govnih.gov
Agrochemicals: The biological activity of these compounds extends to agriculture, where some derivatives have been investigated for their potential use as fungicides and pesticides. smolecule.comsolubilityofthings.com
Material Science: The unique electronic and structural properties of the thiazole ring make it a candidate for the development of new materials with specific functionalities. smolecule.com
Organic Synthesis: this compound and its related structures are versatile intermediates in organic synthesis. The reactive sites on the ring and the functional groups allow for a variety of chemical transformations, enabling the construction of more complex heterocyclic systems and molecules with desired properties. smolecule.comnih.gov For example, they can participate in cyclization reactions to form fused ring systems, often leading to compounds with enhanced biological activity. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imino-5H-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=N)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180880 | |
| Record name | 2-Amino-4-iminothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26246-29-7 | |
| Record name | 2-Amino-4-iminothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-iminothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 4 Iminothiazole and Its Core Scaffolds
Classical Hantzsch-Type Thiazole (B1198619) Syntheses and Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. synarchive.comscribd.com This method and its variations are widely employed for their reliability and versatility. ijsrst.comtaylorandfrancis.com
Cyclocondensation of Thioureas with α-Halo Ketones or Aldehydes
The most traditional Hantzsch approach involves the cyclocondensation of thioureas with α-halo ketones or α-haloaldehydes. nih.gov This reaction is typically carried out in a neutral, anhydrous solvent and results in the formation of 2-aminothiazoles. The strong nucleophilicity of the sulfur atom in thiourea (B124793) facilitates the reaction, generally providing good yields for simpler thiazole derivatives. scribd.com For instance, the reaction of an α-haloketone with thiourea proceeds via nucleophilic attack of the sulfur on the halogenated carbon, followed by cyclization and dehydration to form the 2-aminothiazole (B372263) ring.
Numerous variations of this reaction exist, allowing for the synthesis of a diverse range of substituted 2-aminothiazoles. The choice of reactants, such as substituted thioureas and various α-halocarbonyl compounds, enables the introduction of different functional groups at the 2-, 4-, and 5-positions of the thiazole ring. taylorandfrancis.com For example, using N-phenylthiourea with chloroacetone (B47974) yields 2-(phenylamino)-4-methylthiazole with a high percentage yield.
| Thiourea Derivative | α-Halo Carbonyl | Product | Conditions | Yield |
|---|---|---|---|---|
| Thiourea | α-bromo-2-hydroxyacetophenone | 2-Hydroxy-4-phenylthiazole | Reflux in ethanol (B145695) for 6-8 hours | 68-72% |
| N-phenylthiourea | Chloroacetone | 2-(phenylamino)-4-methylthiazole | Reflux in anhydrous acetone (B3395972) for 1 hour | 96% |
| Thiourea | 3-chloro-2,4-pentanedione | 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one | Reflux in absolute ethanol for 8 hours | Not specified |
Mechanistic Considerations in Cyclization Reactions
The mechanism of the Hantzsch thiazole synthesis is a multi-step process. scribd.com It is generally accepted that the reaction initiates with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This forms an intermediate which can exist in equilibrium with a cyclic hydroxy isomer. nih.gov Subsequent dehydration of this cyclic intermediate is often the rate-determining step, leading to the formation of the aromatic thiazole ring. scribd.com
Under acidic conditions, the reaction involving N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. researchgate.net A proposed mechanism for a one-pot reaction of ketones and N-substituted thioureas in the presence of an acid and DMSO suggests the enolization of the ketone and activation of the thiourea sulfur, potentially through oxygen transfer from DMSO, as key steps. researchgate.netrsc.org
Multicomponent Reaction Strategies for Direct Access
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering direct access to complex molecules in a single step, thereby reducing waste and improving efficiency. thieme-connect.com
Amine-Isothiocyanate-Nitroepoxide Cascade Reactions
A notable catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles utilizes amines, isothiocyanates, and nitroepoxides. researchgate.netresearchgate.net This reaction proceeds through the in situ formation of a thiourea from the amine and isothiocyanate. researchgate.netresearchgate.net The thiourea then acts as a nucleophile, with its sulfur atom opening the nitroepoxide ring. researchgate.netresearchgate.net This is followed by a cyclization and dehydration cascade to afford the corresponding 2-iminothiazoles in high yields. researchgate.netresearchgate.net The reaction is typically conducted in THF at a low temperature of 10–15°C. researchgate.netresearchgate.net
Other Domino and One-Pot Approaches
Several other domino and one-pot methodologies have been developed for the synthesis of 2-aminothiazole scaffolds. One such approach involves the reaction of ketones with N-alkyl rhodanamine or bisbenzyl formamidine (B1211174) disulfide. rsc.org Another method is the condensation of α-haloketones with thiosemicarbazide (B42300) in an acidic medium. rsc.org
A one-pot, three-component domino synthesis of 4-aminothiazole-2(3H)-thiones has also been reported, involving the reaction of carbon disulfide with a primary amine and an aryl(bromo)acetonitrile in the presence of sodium carbonate and a catalytic amount of sodium iodide in ethanol. thieme-connect.comthieme-connect.com Furthermore, a one-pot synthesis of 4-(trifluoromethyl)-2-thiazolamine has been developed from 3-bromo-1,1,1-trifluoro-2-propanone, which first reacts with phosphorus pentasulfide to form a key intermediate, followed by the addition of cyanamide (B42294) to induce cyclization. scielo.br
Green Chemistry Principles in 2-Amino-4-iminothiazole Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for thiazole derivatives. bepls.com These green chemistry approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Hantzsch condensation, leading to significantly shorter reaction times and higher yields compared to conventional heating methods. rasayanjournal.co.infarmaciajournal.comresearchgate.netnih.gov For example, the microwave-assisted synthesis of 2-substituted-thiazol-4(5H)-ones from thiosemicarbazone and 2-chloro-N-phenethylacetamide in ethanol was completed in 10-15 minutes with good yields (82-92%), whereas the conventional method required 1.5 hours. rasayanjournal.co.in
Ultrasound irradiation is another green technique that has been employed to promote the synthesis of 2-aminothiazoles. researchgate.netacs.orgtandfonline.com It can accelerate reactions and improve yields, often under milder conditions. For instance, ultrasound has been used to promote the thiocyanation of enaminones to produce α-thiocyanoketones, which can then be converted to 4-aryl-2-aminothiazoles. researchgate.netacs.org Lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles represents a sustainable alternative to traditional methods. rsc.org
The use of greener solvents and catalysts is also a key aspect of green thiazole synthesis. Water has been utilized as a solvent in some procedures, such as the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds. bepls.com One-pot syntheses in the presence of eco-friendly catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation have also been developed. bepls.com Additionally, methods using safer halogen sources like trichloroisocyanuric acid (TCCA) with a recyclable nanocatalyst have been reported as green alternatives. rsc.org
| Method | Reactants | Conditions | Advantages |
|---|---|---|---|
| Microwave-assisted Hantzsch synthesis | Thiosemicarbazone, 2-chloro-N-phenethylacetamide | Ethanol, 70°C, 420W, 10-15 min | Rapid reaction, high yields (82-92%) |
| Ultrasound-promoted synthesis | Enaminones, ammonium (B1175870) thiocyanate | Room temperature (ultrasound), then heating | Tunable synthesis of α-thiocyanoketones and 2-aminothiazoles |
| Catalyst-free one-pot domino reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water, microwave irradiation | Green solvent, short reaction time, high yield |
| One-pot synthesis with green halogen source | Methyl ketones, thiourea, TCCA | Ethanol, 80°C, recyclable nanocatalyst | Replaces toxic iodine, recyclable catalyst, quick reaction |
Catalyst-Free and Environmentally Benign Protocols
In a move towards greener chemistry, several catalyst-free and environmentally friendly methods for the synthesis of 2-aminothiazole scaffolds have been developed. These protocols often utilize alternative energy sources or solvent-free conditions to minimize environmental impact.
One notable approach involves the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) without a catalyst. organic-chemistry.org This solvent-free method is rapid, with reactions completing in seconds, and provides moderate to excellent yields (42–93%). The process involves heating 2-bromoacetophenone (B140003) to its melting point, followed by the addition of thiourea, leading to an instantaneous reaction. organic-chemistry.org Purification is straightforward, often requiring only washing with water or ethanol, and excess reagents can be recovered, enhancing the method's efficiency and waste-free nature. organic-chemistry.org
Another innovative, catalyst-free, one-pot, three-component synthesis utilizes nitroepoxides as substrates. The reaction of amines, isothiocyanates, and nitroepoxides in tetrahydrofuran (B95107) (THF) at a mild 10–15°C affords 2-iminothiazoles in high to excellent yields. researchgate.netresearchgate.net The proposed mechanism involves the in situ formation of thiourea, which then opens the nitroepoxide ring, followed by cyclization and dehydration. researchgate.netresearchgate.net
Researchers have also developed a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea using polyethylene (B3416737) glycol (PEG-400) as a recyclable and efficient solvent medium. bepls.com Heating the reactants at 100°C results in good to excellent yields (87-96%) of the desired products. bepls.com This method avoids the use of hazardous catalysts and solvents, aligning with the principles of green chemistry.
Visible-light-induced reactions have also emerged as a green synthetic tool. A metal-free, visible-light-promoted method for synthesizing 2-aminothiazoles involves the C(sp³)–H functionalization of active methylene (B1212753) ketones with thioureas. organic-chemistry.org Using Eosin Y as a photocatalyst and a simple blue LED light source, the reaction proceeds efficiently in an ethanol/water mixture at room temperature, yielding up to 96%. organic-chemistry.org This approach avoids pre-functionalized substrates and external oxidants. organic-chemistry.org
The following table summarizes the key features of these catalyst-free and environmentally benign protocols.
| Method | Reactants | Conditions | Yield (%) | Key Advantages |
| Hantzsch Condensation | 2-Bromoacetophenones, Thiourea/Selenourea | Solvent-free, heating | 42-93 | Rapid, simple work-up, waste-free. organic-chemistry.org |
| Nitroepoxide-based Synthesis | Amines, Isothiocyanates, Nitroepoxides | THF, 10–15°C | High to excellent | One-pot, mild conditions. researchgate.netresearchgate.net |
| α-Diazoketone Method | α-Diazoketones, Thiourea | PEG-400, 100°C | 87-96 | Use of recyclable solvent, good yields. bepls.com |
| Visible-Light Promotion | Active Methylene Ketones, Thioureas | Eosin Y, Blue LED, EtOH/H₂O, RT | Up to 96 | Metal-free, avoids external oxidants. organic-chemistry.org |
Utilization of Sustainable Media (e.g., Deep Eutectic Solvents)
The use of sustainable media, particularly deep eutectic solvents (DESs), has gained traction in the synthesis of 2-aminothiazole derivatives. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.comuniba.it They are attractive alternatives to volatile organic compounds due to their low cost, low toxicity, non-flammability, and biodegradability. uniba.itresearchgate.net
A choline (B1196258) chloride-urea-based DES has been shown to be a highly effective catalyst and reaction medium for the one-pot synthesis of 2-aminothiazole and 2-aminoxazole derivatives. researchgate.net Three-component reactions of active methylene compounds, thiourea (or urea), and N-bromosuccinimide (NBS) in this DES produce the desired products in good to excellent yields under mild conditions and with short reaction times. researchgate.net
In a similar vein, the synthesis of 2-aminoimidazoles, structurally related to 2-aminothiazoles, has been successfully carried out in DESs. mdpi.comnih.gov The reaction between α-chloroketones and guanidine (B92328) derivatives in a choline chloride-glycerol or choline chloride-urea DES proceeds in high yield within 4 to 6 hours, a significant improvement over the 10 to 12 hours required in conventional solvents. mdpi.comnih.gov The DES can also be recovered and recycled, further enhancing the sustainability of the process. mdpi.com
The table below highlights the advantages of using deep eutectic solvents in the synthesis of related heterocyclic compounds.
| Reaction | Reactants | DES System | Reaction Time | Key Advantages |
| 2-Aminothiazole Synthesis | Active Methylene Compounds, Thiourea, NBS | Choline Chloride-Urea | Short | Mild conditions, good to excellent yields. researchgate.net |
| 2-Aminoimidazole Synthesis | α-Chloroketones, Guanidine Derivatives | Choline Chloride-Glycerol/Urea | 4-6 hours | High yield, reduced reaction time, recyclable solvent. mdpi.comnih.gov |
Heterogeneous Catalysis in Thiazole Formation
Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Several heterogeneous catalysts have been successfully employed in the synthesis of 2-aminothiazoles.
Copper silicate (B1173343) has been utilized as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles from substituted phenacyl bromides and thiourea in ethanol. nanobioletters.com This method is rapid, provides excellent yields, and the catalyst can be easily recovered and reused, making the process economically and environmentally viable. nanobioletters.com
Nafion-H, a solid-supported acid catalyst, has been effectively used in a polyethylene glycol-water solvent system for an eco-friendly synthesis of 2-aminothiazoles. tandfonline.comtandfonline.com This protocol offers high efficiency, reduced waste, and the catalyst can be recycled for several runs without a significant loss of activity. tandfonline.com
Nanoparticles have also emerged as valuable heterogeneous catalysts. Aluminum oxide (Al₂O₃) nanoparticles have been used to catalyze the one-pot reaction of methylcarbonyls, thiourea, and iodine in DMSO at 85 °C, leading to excellent yields of 2-aminothiazoles. Another approach involves a magnetically recoverable nanohybrid catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) for the one-pot synthesis of 2-aminothiazoles using trichloroisocyanuric acid (TCCA) as a green halogen source. rsc.org The catalyst's magnetic nature allows for easy separation and reuse. rsc.org
A summary of various heterogeneous catalysts for 2-aminothiazole synthesis is presented in the table below.
| Catalyst | Reactants | Solvent | Key Features |
| Copper Silicate | Substituted Phenacyl Bromides, Thiourea | Ethanol | Reusable, rapid, excellent yields. nanobioletters.com |
| Nafion-H | α-Bromoketones, Thioureas | PEG-Water | Recyclable, mild conditions, high efficiency. tandfonline.comtandfonline.com |
| Aluminum Oxide Nanoparticles | Methylcarbonyls, Thiourea, Iodine | DMSO | High purity, excellent yields, easy product isolation. |
| Magnetic Nanohybrid | Methylcarbonyls, Thiourea, TCCA | Ethanol | Magnetically recoverable, reusable, green halogen source. rsc.org |
| NaHSO₄-SiO₂ | Substituted Acetophenones, Thiourea | Solvent-free (Microwave) | Highly effective, reusable, clean reaction. rjpbcs.com |
Regioselective Control in Substituted this compound Synthesis
Achieving regioselective control is crucial when synthesizing substituted this compound derivatives, particularly when using unsymmetrical starting materials. The ability to direct substituents to specific positions on the thiazole ring is essential for developing compounds with desired properties.
One study demonstrated the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides. rsc.org The specific regioisomers formed were confirmed by X-ray diffraction, highlighting the predictability of this method. rsc.org
In the context of related heterocycles like quinazolinones, regioselective synthesis has been achieved by carefully selecting reaction conditions. For example, the reaction of certain precursors with trimethylsilyl (B98337) chloride (TMSCl) in tert-butanol (B103910) followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide (B78521) exclusively yields one regioisomer. rsc.org
For the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives, regioselectivity was achieved in the oxirane ring-opening step by using specific reagents like HCl(g)–MeOH or NaHSO₄. beilstein-journals.org The conformational effects of the molecule were found to dictate the regioselectivity of the reaction. beilstein-journals.org
The synthesis of 4-amino-2-iminothiazole derivatives from unsymmetrical 1-aroyl-3-arylthioureas and 2-bromo-2-arylacetonitriles in the presence of triethylamine (B128534) also demonstrates a degree of regioselectivity. researchgate.net Similarly, the reaction of unsymmetrical 3,3-disubstituted thioureas with symmetrical ketones can lead to regioselective products. researchgate.net
Functionalization and Modification of Existing Thiazole Structures
The functionalization and modification of pre-formed thiazole rings is a valuable strategy for creating diverse libraries of compounds from a common scaffold. smolecule.com This approach allows for the late-stage introduction of various functional groups, enabling the fine-tuning of a molecule's properties.
One common modification is the introduction of an amide bond at the 2-amino position. mdpi.com A series of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide derivatives were synthesized by reacting the parent 2-aminothiazole with butyryl chloride in the presence of a base. mdpi.com This strategy has been widely used to introduce a variety of substituted benzamides, heterocyclic amides, and aliphatic amides at the C2 position. mdpi.com
N-arylation of the 2-amino group is another important modification. A palladium-catalyzed method has been developed for the coupling of 2-aminothiazole derivatives with aryl bromides and triflates. acs.org This reaction exhibits a broad substrate scope and proceeds with reasonable catalyst loading. acs.org
Further modifications can be made to other parts of the thiazole ring system. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles demonstrates the modification of the thiazole derivative for specific applications. nanomedicine-rj.com
In the search for more potent biological agents, extensive structural modifications have been carried out on lead thiazole compounds. These include varying the substitution on the thiazole nitrogen, changing the linker structure between the thiazole and other aromatic groups, and modifying other substituents on both the thiazole and phenyl rings. acs.org For example, introducing a methyl substitution on the thiazole nitrogen or the amide nitrogen has been shown to modulate the biological activity of these compounds. acs.org
The following table provides examples of functionalization and modification strategies for thiazole structures.
| Modification Strategy | Reagents/Catalysts | Position Modified | Purpose |
| Amide Formation | Acyl Chlorides, Base | 2-Amino Group | Introduce diverse amide functionalities. mdpi.com |
| N-Arylation | Aryl Bromides/Triflates, Palladium Catalyst | 2-Amino Group | Introduce aryl substituents. acs.org |
| N-Alkylation | Alkyl Halides | Thiazole Nitrogen | Vary alkyl chain length to modulate activity. acs.org |
| Azo Coupling | Aromatic/Heterocyclic Aldehydes | Position 5 | Create chalcone (B49325) and chalcone-imine derivatives. nih.gov |
| Heterocyclization | α-Bromoacetophenone | 2-Amino Group | Form imidazo[2,1-b]thiazole (B1210989) structures. nih.gov |
Elucidating Reactivity and Chemical Transformations of 2 Amino 4 Iminothiazole
Electrophilic and Nucleophilic Behavior of the Thiazole (B1198619) Ring
The thiazole ring in 2-amino-4-iminothiazole contains two heteroatoms, nitrogen and sulfur, which dictate its electronic distribution and reactivity. The presence of the amino group at the C-2 position and the imino group at the C-4 position enhances the electron density of the ring, making it susceptible to electrophilic attack, particularly at the C-5 position. researchgate.net Concurrently, the endocyclic nitrogen atom possesses nucleophilic character. researchgate.netresearchgate.net
The C-4 position is substituted with an imino group, making further substitution at this site uncommon without altering the core structure. The primary site for substitution on the thiazole ring's carbon framework is the C-5 position. The electron-donating nature of the amino substituents activates this position for electrophilic substitution reactions. researchgate.net
Research on related 2-aminothiazole (B372263) structures has demonstrated that direct arylation at the C-5 position is a viable synthetic route. researchgate.netlookchem.com For instance, palladium-catalyzed direct C-5 arylation of N-substituted 2-aminothiazoles with aryl halides has been successfully achieved. lookchem.com While the aromatic character is lost in the 2-iminothiazole tautomer, it can still undergo reactions like Heck cross-couplings on the C4-C5 double bond. lookchem.com
Table 1: Representative Substitution Reactions at C-5 of the Thiazole Ring
| Reactant | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-phenyl-N-benzyl(thiazol-2-yl)amine | Aryl iodides / Pd(OAc)₂ | 5-Aryl-N-benzyl-N-phenyl(thiazol-2-yl)amine | lookchem.com |
The endocyclic nitrogen atom at position 3 (N-3) of the thiazole ring exhibits nucleophilic properties. researchgate.net It can react with various electrophiles, leading to N-alkylation or N-acylation. This reactivity is often exploited in the synthesis of more complex heterocyclic systems. Reactions can involve both the endocyclic (N-3) and exocyclic (C-2 amino) nitrogen atoms, which together form a formal amidine system. researchgate.netresearchgate.net This arrangement facilitates cyclization reactions to yield fused heterocycles such as thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles. researchgate.netresearchgate.net For example, refluxing 4-(2-aminothiazole-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with phenacyl bromide leads to the formation of a fused imidazo[2,1-b]thiazole (B1210989) derivative. researchgate.net Similarly, reaction with ethyl cyanoacetate (B8463686) followed by fusion results in a thiazolo[3,2-a]pyrimidin-5-one. researchgate.net
Substitution Reactions at Carbon Positions (C-4, C-5)
Transformations Involving the Exocyclic Amino Group
The exocyclic amino group at the C-2 position is a primary reaction center, demonstrating strong nucleophilic character that allows for a wide array of chemical transformations. smolecule.com
The exocyclic amino group readily undergoes acylation, alkylation, and sulfonylation.
Acylation: This reaction is commonly performed using acid chlorides or anhydrides to form the corresponding N-acyl derivatives. mdpi.commdpi.com For example, 2-aminothiazole can be acylated with O-acetylsalicyloyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) to produce the desired amide. nih.gov Similarly, reactions with various carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) yield target amides. mdpi.com Acetic anhydride (B1165640) is also a common reagent for forming 2-acetamidothiazole (B125242) derivatives. archive.org
Alkylation: The amino group can be alkylated, although this can sometimes be challenging due to the potential for reaction at the endocyclic nitrogen as well. mdpi.com Studies on related compounds have shown that N-alkylation of the exocyclic amino group is a key step in the synthesis of various derivatives. mdpi.com
Sulfonylation: The reaction with sulfonyl chlorides provides N-sulfonylated 2-aminothiazole derivatives, which are a significant class of compounds. nih.govnih.gov This transformation is typically carried out by reacting 2-aminothiazole with a suitable benzenesulfonyl chloride in the presence of a base. nih.govexcli.de
Table 2: Examples of Reactions at the Exocyclic Amino Group
| Reaction Type | Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Acylation | O-acetylsalicyloyl chloride, Et₃N | THF, 0-20°C | 2-(Salicyloylamino)thiazole derivative | nih.gov |
| Acylation | Carboxylic acids, EDCI | - | 2-Amido-thiazole derivatives | mdpi.com |
| Sulfonylation | Benzenesulfonyl chloride, Sodium acetate | Water, 80-85°C | N-(Thiazol-2-yl)benzenesulfonamide | nih.gov |
The primary amino group at the C-2 position readily undergoes condensation with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. hilarispublisher.comorientjchem.org This reaction is a cornerstone for synthesizing a diverse range of thiazole derivatives. nih.gov The formation of the C=N (imine) bond is confirmed by the disappearance of the amine peak and the appearance of a characteristic imine peak in spectroscopic analyses like FTIR and ¹H NMR. nih.gov A variety of substituted benzaldehydes and other aldehydes have been used in these condensations. hilarispublisher.comorientjchem.orgsjpas.com
The exocyclic amino group of 2-aminothiazole can be converted into a diazonium salt through a diazotization reaction. journalijar.com This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in a strong acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–10 °C). google.com The resulting diazonium salt is a highly versatile intermediate. nih.gov It can undergo coupling reactions with electron-rich aromatic compounds, like phenols and anilines, to form a wide variety of brightly colored azo dyes. journalijar.com For example, diazotized 2-amino-4-hydroxy-thiazole can be coupled with other components to produce disperse dyes.
Condensation Reactions Leading to Imines and Schiff Bases
Reactivity at the Imino Moiety and Tautomeric Considerations
The presence of both amino and imino groups on the thiazole ring gives rise to complex tautomeric equilibria and a variety of chemical reactions at the imino position.
Proton Tautomerism and Imino-Amino Interconversions
The this compound core structure can exist in different tautomeric forms due to the migration of a proton. nih.gov This phenomenon, known as proton tautomerism, involves the interconversion between the amino and imino forms. researchgate.net The relative stability of these tautomers is influenced by various factors, including substitution patterns on the thiazole ring and the surrounding solvent environment. researchgate.netpsu.edu
In many cases, the amino-aromatic tautomer is the more stable and predominant form. psu.edu However, the introduction of electron-withdrawing groups on the thiazole ring or the exocyclic nitrogen can shift the equilibrium towards the imino tautomer. psu.edu For instance, studies on 2-p-tosylaminothiazole have shown that the imino form is the predominant tautomer. psu.edu The interconversion between these forms often involves a high energy barrier, making spontaneous tautomerization in the gas phase or in solution thermodynamically challenging without a catalyst or assisting molecules like water. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the thermodynamics and kinetics of these tautomeric processes. researchgate.net These studies help in understanding the relative stabilities of the different tautomers and the energy barriers associated with their interconversion. The presence of water molecules, for example, can significantly lower the energy barriers for proton transfer, facilitating the amine-imine tautomerization. researchgate.net
Table 1: Factors Influencing Tautomeric Equilibrium in 2-Aminothiazole Derivatives
| Factor | Influence on Equilibrium | Example |
| Substituents | Electron-withdrawing groups favor the imino form. | 2-p-Tosylaminothiazole exists predominantly in the imino form. psu.edu |
| Solvent | Solute-solvent interactions can determine the relative stability of tautomers. researchgate.net | The amino form is often predominant in aqueous solutions. psu.edu |
| Conjugation | Conjugation towards endocyclic nitrogen stabilizes the amino tautomer, while conjugation towards exocyclic nitrogen stabilizes the imino tautomer. rsc.org | Observed in a study of (imidazole)imidazolidine-N-aryl(alkyl) systems. rsc.org |
Chemical Transformations Involving the Imino Group
The imino group in this compound and its derivatives is a site of significant reactivity, participating in various chemical transformations. The exocyclic nitrogen of the imino group can act as a nucleophile, reacting with various electrophiles. psu.edu
Protonation is a key reaction, with the site of protonation depending on the substituents. In many model imines, protonation occurs at the exocyclic nitrogen. psu.edu However, in derivatives like 2-p-tosyliminothiazoles, the strong electron-withdrawing effect of the tosyl group leads to protonation at the endocyclic aza-nitrogen. psu.edu
The imino group can also be involved in condensation reactions. For example, reaction with aldehydes can form Schiff bases, which are valuable intermediates in organic synthesis. smolecule.com Furthermore, the imino moiety can participate in cyclization reactions, leading to the formation of more complex heterocyclic systems.
Ring-Opening and Ring-Closure Reactions of this compound Derivatives
The thiazole ring in this compound derivatives can undergo both ring-opening and ring-closure reactions, providing pathways to diverse molecular architectures. These reactions often proceed through the formation of intermediates that can be trapped or can rearrange to form new ring systems.
A notable example is the palladium-catalyzed ring-opening/arylation/cyclization sequence of 2-aminothiazoles with aryl (pseudo)halides. nih.gov This methodology allows for the modular synthesis of isocytosine (B10225) analogues. The reaction demonstrates broad scope with respect to both the 2-aminothiazole and the aryl coupling partner and exhibits good functional group tolerance. nih.gov
Ring-closure reactions are fundamental to the synthesis of the this compound core itself. One-pot, three-component synthesis methods have been developed, for instance, by reacting amines, isothiocyanates, and nitroepoxides. nih.gov This process involves the in situ formation of a thiourea (B124793) derivative, which then undergoes ring opening of the nitroepoxide, followed by cyclization and dehydration to yield the 2-iminothiazole product. nih.gov Another common synthetic route involves the cyclization of unsymmetrical thioureas with suitable electrophiles. smolecule.com
Table 2: Examples of Ring-Opening and Ring-Closure Reactions
| Reaction Type | Description | Reactants | Products | Catalyst/Conditions |
| Ring-Opening/Cyclization | Pd-catalyzed reaction of 2-aminothiazoles with aryl halides. nih.gov | 2-Aminothiazoles, Aryl (pseudo)halides | Isocytosine analogues | Palladium catalyst nih.gov |
| Ring-Closure (Three-Component) | One-pot synthesis from amines, isothiocyanates, and nitroepoxides. nih.gov | Amines, Isothiocyanates, Nitroepoxides | 2-Iminothiazoles | Catalyst-free, THF, 10-15 °C nih.gov |
| Ring-Closure (from Thioureas) | Cyclization of unsymmetrical thioureas. smolecule.com | Unsymmetrical thioureas, Electrophiles | This compound derivatives | Varies |
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper, to couple an organic electrophile with a nucleophile. nih.govwiley-vch.de
Various named cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to thiazole derivatives. eie.gr These reactions allow for the introduction of a wide range of substituents at different positions of the thiazole ring, significantly expanding the chemical diversity of accessible compounds.
For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been used to introduce aryl groups onto the thiazole ring. nih.gov The Heck reaction facilitates the coupling of unsaturated halides with alkenes. eie.gr The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. eie.gr
The efficiency and selectivity of these cross-coupling reactions are often dependent on the choice of catalyst, ligands, base, and solvent. The development of new and improved catalytic systems continues to broaden the scope and applicability of these transformations for the synthesis of complex this compound derivatives.
Table 3: Common Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
| Reaction Name | Electrophile | Nucleophile | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | C-C | Palladium nih.gov |
| Heck | Unsaturated Halide | Alkene | C-C | Palladium eie.gr |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | C-C | Palladium/Copper eie.gr |
| Buchwald-Hartwig | Aryl Halide | Amine/Thiol | C-N / C-S | Palladium |
Strategic Applications in Complex Organic Molecule Synthesis
2-Amino-4-iminothiazole as a Versatile Synthon in Heterocyclic Synthesis
The reactivity of the amino group and the nitrogen and sulfur atoms within the thiazole (B1198619) ring of this compound allows for its extensive use in the synthesis of various heterocyclic systems. researchgate.netresearchgate.net This adaptability makes it a cornerstone for creating structurally diverse molecules.
Construction of Fused Polyheterocyclic Systems
This compound is a key precursor for the synthesis of numerous fused polyheterocyclic systems, which are scaffolds often found in biologically active compounds. The reactivity of its formal amidine system, involving both nitrogen atoms, is instrumental in forming these complex structures. researchgate.netresearchgate.net
A notable application is in the synthesis of imidazo[2,1-b]thiazoles . These compounds, which exhibit a range of biological activities including anti-inflammatory and anti-tuberculosis properties, can be efficiently prepared through various synthetic routes starting from 2-aminothiazole (B372263) derivatives. researchgate.netmdpi.commdpi.comsciforum.net For instance, a catalyst-free approach involves the condensation of 2-aminothiazole with phenacyl bromide. researchgate.net Another method utilizes a one-pot Groebke–Blackburn–Bienaymé reaction. mdpi.comsciforum.net
The synthesis of thiazolo-pyrimidinones and thiazolo-imidazoles also frequently employs 2-aminothiazole derivatives as starting materials. researchgate.netresearchgate.net The inherent reactivity of the 2-aminothiazole core allows for cyclization reactions with appropriate reagents to yield these fused systems. researchgate.netresearchgate.net
Furthermore, this compound derivatives are utilized in the construction of other complex fused systems like thiazolo[4,5-d]pyridazines .
Precursor to Complex Nitrogen and Sulfur Containing Organic Molecules
The this compound scaffold is a fundamental building block for a vast range of organic molecules containing both nitrogen and sulfur. researchgate.netresearchgate.net Its derivatives have been extensively used as precursors for the synthesis of biologically active molecules. researchgate.net The high reactivity of the amino group and the thiazole ring itself allows for numerous synthetic transformations, leading to a diverse array of substituted and polycondensed N,S-heterocycles. researchgate.netresearchgate.net The synthesis of these complex molecules is often driven by the interesting biological activities exhibited by the resulting compounds. researchgate.netresearchgate.net
Role in Cascade and Tandem Reactions for Molecular Complexity Generation
Cascade reactions, also known as domino or tandem reactions, are powerful tools in modern organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. numberanalytics.comwikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. numberanalytics.com
Development of Novel Heterocyclic Libraries from this compound
The versatility of this compound makes it an ideal scaffold for the development of novel heterocyclic libraries for drug discovery and material science applications. By systematically modifying the substituents at various positions of the thiazole ring, a large number of diverse compounds can be generated. researchgate.net
The synthesis of these libraries often involves multi-component reactions (MCRs), which further enhance the efficiency of generating molecular diversity. The ability to introduce a wide range of functional groups allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. These libraries are then screened for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
Potential Applications as a Core Scaffold in Bioactive Molecule Synthesis and Rational Design Strategies
The 2-aminothiazole scaffold is a prominent feature in a multitude of biologically active compounds and approved drugs. mdpi.comnih.govmdpi.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.comnih.govsmolecule.comresearchgate.net This proven biological relevance makes this compound a highly attractive core scaffold for the rational design of new therapeutic agents. nih.govrsc.org
Rational drug design strategies often utilize the 2-aminothiazole core as a template, modifying its structure to optimize interactions with specific biological targets. mdpi.comnih.govrsc.org For example, derivatives have been designed as inhibitors of enzymes like 5-lipoxygenase and as antagonists for adenosine (B11128) receptors. rsc.orgresearchgate.net The development of 2-aminothiazole-based compounds as antimycobacterial and antiplasmodial agents further highlights the therapeutic potential of this scaffold. nih.gov
The synthesis of hybrid molecules, where the 2-aminothiazole moiety is combined with other pharmacophoric units, is another strategy to enhance biological activity. rsc.org This molecular hybridization approach has led to the development of compounds with potent and diverse biological profiles. rsc.org
Computational and Theoretical Investigations of 2 Amino 4 Iminothiazole
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in characterizing the electronic makeup of 2-amino-4-iminothiazole, which governs its stability, reactivity, and physical properties.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and better semiconducting properties. researchgate.net
For thiazole (B1198619) derivatives, the HOMO is often distributed over the thiazole ring, while the LUMO's location can vary depending on the substituents. researchgate.net The HOMO-LUMO energy gap helps explain the charge transfer interactions that can occur within the molecule. researchgate.net
Electron density analysis, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, provides a detailed picture of chemical bonding. mdpi.com QTAIM identifies critical points in the electron density to characterize bond types, with negative Laplacian values at a bond critical point indicating a covalent bond. mdpi.com NCI plots visualize both attractive and repulsive interactions within a molecule, which is crucial for understanding its three-dimensional structure and intermolecular interactions. mdpi.com
Table 1: Key Concepts in Molecular Orbital Analysis
| Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the molecule's capacity to act as an electron donor (nucleophile). researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's capacity to act as an electron acceptor (electrophile). researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap implies higher reactivity. researchgate.net |
An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It is a valuable tool for predicting chemical reactivity, as it visualizes the charge distribution. researchgate.net Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
Within the framework of Density Functional Theory (DFT), several global reactivity descriptors can be calculated to quantify a molecule's reactivity. cu.edu.eg These indices, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's stability and reaction tendencies. semanticscholar.orgcu.edu.eg For instance, studies on related 2-aminothiazole (B372263) derivatives have utilized these descriptors to interpret their reactivity in polar reactions. cu.edu.eg
Table 2: Global Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. cu.edu.eg |
| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. semanticscholar.orgcu.edu.eg |
Molecular Orbitals and Electron Density Analysis
Tautomerism and Isomerization Pathways of this compound
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. chemaxon.com For this compound, several tautomeric forms are possible, primarily involving the migration of protons between the nitrogen atoms of the amino/imino groups and the thiazole ring.
Computational studies on closely related systems, such as 2-amino-4-methylthiazole (B167648), provide significant insight into the expected tautomeric preferences of this compound. nih.govmdpi.com Theoretical calculations, often employing DFT methods like B3LYP with extensive basis sets, are used to determine the relative energies of the possible tautomers. nih.govmdpi.com
For aminothiazole systems, the amino tautomer is generally found to be the most stable form under thermodynamic equilibrium. nih.govmdpi.comresearchgate.net This enhanced stability is often attributed to the aromatic character of the thiazole ring being most effectively stabilized in this configuration. nih.gov Other tautomers, such as those with an imino group exocyclic to the ring or thione forms, are typically characterized by much lower stability. nih.gov The relative abundances can be calculated from the differences in Gibbs free energy (ΔG), and large energy differences mean that only the most stable tautomer is significantly populated at room temperature. nih.gov
Table 3: Calculated Relative Stabilities of 2-Amino-4-methylthiazole Tautomers (Illustrative Example) Data adapted from a study on a related compound, 2-amino-4-methylthiazole, calculated at the B3LYP/6-311++G(3df,3pd) level. nih.gov The values represent the trend expected for this compound.
| Tautomer | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Predicted Abundance at 298 K |
|---|---|---|---|
| Amino (Most Stable) | 0.0 | 0.0 | >99.9% |
| Imino Tautomer 1 | 41.7 | 40.5 | Negligible |
| Imino Tautomer 2 | 42.5 | 40.3 | Negligible |
| Imino Tautomer 3 | 45.3 | 43.8 | Negligible |
The interconversion between tautomers proceeds through a transition state, and the energy required to reach this state is known as the energy barrier or activation energy. nih.gov Computational chemistry can map the potential energy surface for these proton transfer reactions to identify the transition state structures and calculate the associated energy barriers. nih.gov
Table 4: Calculated Energy Barriers for Tautomerization of 2-Amino-4-methylthiazole (Illustrative Example) Data adapted from a study on a related compound, 2-amino-4-methylthiazole. nih.gov The values represent the trend expected for this compound.
| Reaction Pathway | Transition State | Energy Barrier (ΔE‡ZPE, kJ/mol) |
|---|---|---|
| Amino → Imino (N-N H transfer) | tsAMT(1-2) | 208.6 |
| Amino → Imino (C-C H transfer) | tsAMT(1-5) | 360.3 |
| Imino → Imino (Isomerization) | tsAMT(2-2′) | 72.1 |
Relative Stabilities of Amino, Imino, and Thione Tautomers
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.commdpi.com These theoretical predictions serve as a crucial tool for interpreting experimental data and confirming molecular structures.
By calculating the vibrational frequencies and intensities, a theoretical infrared (IR) spectrum can be generated for each potential tautomer. mdpi.com This calculated spectrum can then be compared with the experimental spectrum, such as one obtained via Fourier-transform infrared (FTIR) spectroscopy. mdpi.com A strong correlation between the calculated spectrum of a specific tautomer and the experimental data provides compelling evidence that this tautomer is the predominant species present in the sample. mdpi.com For example, in studies of 2-amino-4-methylthiazole, the excellent agreement between the experimental FTIR spectrum and the calculated spectrum for the amino tautomer confirmed it as the most stable form. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data to validate the proposed structure. nih.gov
Table 5: Correlation of Computational Predictions with Experimental Spectroscopy
| Spectroscopic Technique | Computational Prediction | Purpose of Correlation |
|---|---|---|
| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies and intensities. mdpi.com | To identify characteristic functional group vibrations and confirm the predominant tautomeric form by matching the predicted spectrum to the experimental one. mdpi.com |
| NMR Spectroscopy | Calculation of chemical shifts (e.g., using GIAO method). nih.gov | To assign experimental peaks and verify the chemical environment of atoms, aiding in structural elucidation and tautomer identification. |
| UV-Vis Spectroscopy | Calculation of electronic excitation energies and oscillator strengths (e.g., using TD-DFT). researchgate.net | To predict absorption maxima (λmax) and understand the electronic transitions (e.g., HOMO→LUMO) responsible for the observed absorption bands. |
Theoretical Vibrational Analysis (FTIR, Raman)
Theoretical vibrational analysis, employing methods like Density Functional Theory (DFT), is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules like 2-aminothiazole. By calculating the vibrational frequencies and comparing them with experimental data, researchers can confirm molecular structures and understand the nature of chemical bonds.
For 2-aminothiazole, computational studies have been performed using various levels of theory, such as HF/6-311++G(d,p) and DFT (B3LYP/6-311++G(d,p)). researchgate.net These calculations provide the optimized geometry, bond lengths, and bond angles. It has been noted that the phenyl ring in some derivatives can be slightly distorted from its regular symmetry. researchgate.net The calculated vibrational frequencies are often scaled to account for anharmonic effects and to improve agreement with experimental spectra. mdpi.com For instance, in a study on 2-amino-4-methylthiazole, calculated wavenumbers were scaled by factors of 0.978 for the 750-2500 cm⁻¹ range and 0.964 for wavenumbers above 2500 cm⁻¹ for B3LYP calculations. mdpi.com
A key aspect of the vibrational analysis of 2-aminothiazole derivatives is the identification of characteristic vibrational modes. For example, in a study of 2-amino-4-methylthiazole, the νC≡N vibration was identified by a distinct band at 2267.0 cm⁻¹ after matrix irradiation, suggesting the formation of a specific structure. mdpi.com Similarly, the νas(C=C=S) vibration of a methylthioketene fragment was observed at 1777.0 cm⁻¹, and the νas(NH₂) and νs(NH₂) vibrations of a cyanamide (B42294) fragment were seen at 3466.0 and 3314.0 cm⁻¹, respectively. mdpi.com These assignments are crucial for understanding photochemical reaction mechanisms.
Table 1: Selected Theoretical Vibrational Frequencies for a 2-Aminothiazole Derivative Product Complex
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| νas(NH₂) of H₂N–C≡N | 3466.0 | - |
| νs(NH₂) of H₂N–C≡N | 3314.0 | - |
| ν(C≡N) of H₂N–C≡N | 2267.0 | - |
| νas(C=C=S) of S=C=C(H)CH₃ | 1777.0 | - |
| γ(CH) of methylthioketene | 638.0 | - |
| Data sourced from a study on 2-amino-4-methylthiazole and its photochemical products. mdpi.com |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the structural elucidation of complex molecules. arxiv.org For 2-aminothiazole derivatives, predicting ¹H and ¹³C NMR spectra can help confirm the products of a synthesis and understand the electronic environment of the nuclei.
For example, in the synthesis of 2-amino-4-phenylthiazole, the experimental ¹H NMR spectrum in DMSO-d6 shows signals for the aromatic protons between δ 7.21 and 7.86 ppm, a singlet for the amino protons at δ 7.13 ppm, and a singlet for the thiazole proton at δ 6.98 ppm. rsc.org The ¹³C NMR spectrum shows characteristic peaks for the thiazole ring carbons and the phenyl carbons. rsc.orgspectrabase.com Computational predictions, often using DFT methods, can reproduce these shifts with a reasonable degree of accuracy. arxiv.org
In a study of synthesized 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines, the ¹H NMR spectra showed the characteristic singlet for the thiazole ring proton at δ 6.40 ppm. semanticscholar.org The ¹³C NMR showed the carbonyl carbon at δ 182.1 ppm and the imine carbon of the thiazole ring at δ 169.4 ppm. semanticscholar.org These experimental values can be correlated with computationally predicted shielding constants to validate the proposed structures.
Table 2: Experimental NMR Chemical Shifts (δ, ppm) for 2-Amino-4-phenylthiazole in DMSO-d6
| Nucleus | Chemical Shift (ppm) |
| ¹H (aromatic) | 7.86–7.79 (m, 2H), 7.36 (dd, 2H), 7.30–7.21 (m, 1H) |
| ¹H (NH₂) | 7.13 (s, 2H) |
| ¹H (thiazole CH) | 6.98 (s, 1H) |
| ¹³C (C=N) | 168.8 |
| ¹³C (C-S) | 150.3 |
| ¹³C (aromatic) | 135.4, 129.0, 127.7, 126.0 |
| ¹³C (thiazole CH) | 102.0 |
| Data compiled from experimental sources. rsc.org |
Electronic Absorption (UV-Vis) Characteristics
Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations help to understand the electronic transitions that give rise to the observed absorption bands. For 2-aminothiazole derivatives, UV-Vis spectra are influenced by the substituents on the thiazole ring and the solvent polarity. doi.org
Studies on various 2-aminothiazole derivatives have shown absorption bands in the UV-Vis region. For instance, imino-4-methoxyphenol thiazole derived Schiff bases exhibit absorption bands in the range of 219-252 nm, which are attributed to π → π* transitions within the aromatic rings. hilarispublisher.com In another study on novel 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids, the photophysical properties were investigated by UV-vis spectroscopy in different solvents, and TD-DFT calculations were used to interpret the experimental spectra. doi.org
Computational studies on thieno-thiazolostilbenes, which contain a thiazole moiety, showed that the calculated maximum absorption wavelengths (λmax) were generally in good agreement with experimental data, with deviations of around 8-15 nm. mdpi.com The analysis of the molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the nature of the electronic excitations. researchgate.netmdpi.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing researchers to explore potential pathways, identify intermediates, and calculate activation energies.
Transition State Analysis of Synthetic Pathways
Transition state (TS) analysis is a key component of mechanistic studies. By locating the transition state structures on the potential energy surface and calculating their energies, the feasibility of a proposed reaction step can be assessed. For the synthesis of thiazole derivatives, computational methods have been used to investigate the mechanisms of cyclization reactions.
For example, a proposed mechanism for the formation of 4-acylhydrazinothiazoles involves the initial protonation of a nitrogen atom, followed by a nucleophilic attack of thiourea (B124793) to form an intermediate, which then undergoes internal cyclization and extrusion of ammonia. semanticscholar.org In the study of 2-amino-4-methylthiazole tautomerization, transition states linking the different tautomers were located and verified by the presence of one imaginary vibrational frequency. mdpi.com The intrinsic reaction coordinate (IRC) was then followed to connect the transition states to the corresponding minima on the potential energy surface. mdpi.com
Reactivity Indices and Chemical Descriptors
DFT-based reactivity descriptors, such as HOMO and LUMO energies, the HOMO-LUMO gap, chemical potential, hardness, softness, and electrophilicity index, are used to predict the reactivity of molecules. researchgate.netsemanticscholar.org These indices provide a quantitative measure of the molecule's tendency to donate or accept electrons.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net A small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability. researchgate.net These descriptors have been used to study the reactivity of 2-aminothiazole derivatives in various contexts. For instance, the global electrophilicity/nucleophilicity reactivity indexes of 2-amino-4-arylthiazoles have been investigated using DFT to understand their nucleophilic character. cu.edu.eg In a study of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines, the compound with the lowest energy gap was found to be the most reactive. semanticscholar.org
Table 3: Global Reactivity Descriptors for a Series of 2-Iminothiazoline Derivatives
| Compound | Chemical Potential (µ) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| 2a | -0.125 | 0.099 | 10.101 | 0.079 |
| 2b | -0.134 | 0.098 | 10.204 | 0.092 |
| 2c | -0.136 | 0.097 | 10.309 | 0.095 |
| 2d | -0.113 | 0.091 | 11.001 | 0.070 |
| 2e | -0.136 | 0.096 | 10.416 | 0.096 |
| 2f | -0.136 | 0.096 | 10.416 | 0.096 |
| 2g | -0.134 | 0.097 | 10.309 | 0.092 |
| 2h | -0.155 | 0.046 | 21.739 | 0.261 |
| 2i | -0.133 | 0.096 | 10.416 | 0.092 |
| 2j | -0.133 | 0.095 | 10.526 | 0.093 |
| 2k | -0.127 | 0.097 | 10.309 | 0.083 |
| Data from a computational study on 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines. semanticscholar.org |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. For flexible molecules like some 2-aminothiazole derivatives, understanding the preferred conformations is crucial for predicting their biological activity and reactivity.
DFT methods have been used to perform conformational studies on model compounds containing a thiazole-amino acid residue. nih.gov These studies revealed that such structural units tend to adopt a semi-extended β2 conformation, which is stabilized by an N-H···N(Tzl) hydrogen bond. nih.gov For 2-amino-4-methylthiazole, computational studies identified the most stable tautomer, which is stabilized by two double bonds within the five-membered ring. mdpi.com The relative energies and Gibbs free energies of different tautomers and conformers can be calculated to determine their relative populations at a given temperature. mdpi.com
MD simulations can further explore the conformational landscape of these molecules in different environments, such as in solution, providing a more dynamic picture of their behavior over time.
Emerging Trends and Future Research Directions in 2 Amino 4 Iminothiazole Chemistry
Exploration of Undiscovered Synthetic Methodologies and Catalytic Systems
While the Hantzsch synthesis remains a foundational method for producing 2-aminothiazoles, the current research landscape is actively focused on discovering more sustainable, efficient, and versatile synthetic strategies. researchgate.netderpharmachemica.com A significant trend is the development and application of novel catalytic systems that offer improved yields, shorter reaction times, and milder conditions.
Recent breakthroughs include the use of heterogeneous, reusable catalysts that simplify product purification and minimize waste. For instance, a rapid and efficient methodology has been developed using copper silicate (B1173343) as a heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea (B124793). nanobioletters.com This approach is noted for its excellent yields and environmentally benign nature. nanobioletters.com Another innovative approach involves a magnetic nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, used in a one-pot synthesis. nih.govrsc.org This system utilizes trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing harsher reagents like iodine and allowing for easy catalyst recovery with an external magnet. nih.gov
Supramolecular catalysis has also emerged as a green alternative, employing β-cyclodextrin in water to facilitate the one-pot synthesis of 2-aminothiazole-5-carboxylates. organic-chemistry.org This method leverages the hydrophobic cavity of β-cyclodextrin to enhance reaction efficiency in an aqueous medium, avoiding hazardous organic solvents. organic-chemistry.org Furthermore, catalyst-free, one-pot, three-component reactions are being developed, such as the synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates, which proceed in high yields under mild conditions. nih.gov
| Methodology | Catalyst/Reagent | Key Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Copper Silicate | Phenacyl bromide, Thiourea | Rapid process, excellent yield, reusable catalyst, easy workup. | nanobioletters.com |
| Magnetic Nanocatalysis | Ca/4-MePy-IL@ZY-Fe3O4 / TCCA | Acetophenone derivatives, Thiourea | Green chemistry, recyclable magnetic catalyst, safe halogen source. | nih.govrsc.org |
| Supramolecular Catalysis | β-Cyclodextrin | β-Keto esters, Thiourea, NBS | Aqueous phase (water solvent), environmentally friendly, high yields. | organic-chemistry.org |
| Catalyst-Free Three-Component Synthesis | None | Nitroepoxides, Amines, Isothiocyanates | High to excellent yields, mild conditions, operational simplicity. | nih.gov |
Rational Design of Novel Chemical Transformations and Derivatization Strategies
The rational design of new reactions is enabling chemists to functionalize the thiazole (B1198619) ring with unprecedented precision. A landmark development is the palladium-catalyzed direct C-H arylation of thiazoles, where regioselectivity can be switched between the C2 and C5 positions by carefully selecting the ligand and base. nih.gov This catalyst-controlled regiodivergence allows for the streamlined synthesis of complex 2,4,5-triarylated thiazoles. nih.gov
Derivatization strategies are expanding beyond simple substitutions to include the introduction of complex and functionally diverse moieties. A common and effective strategy involves the functionalization of the 2-amino group to form a wide array of amides, including benzamides, heterocyclic amides, and aliphatic amides. mdpi.comnih.gov These modifications are often pursued to explore and optimize the biological activities of the resulting compounds. mdpi.comsioc-journal.cn Other derivatization approaches reported in the literature include reacting the 2-amino group with isocyanates, benzoyl isothiocyanate, or chloroacetyl chloride to yield various substituted ureas and other functionalized products. nih.gov More complex derivatizations involve coupling the 2-aminothiazole (B372263) core with amino acids and peptides, opening avenues for creating novel peptidomimetic structures. asianpubs.org
| Transformation/Derivatization Strategy | Reagents/Catalysts | Site of Modification | Resulting Structures | Reference |
|---|---|---|---|---|
| Regiodivergent C-H Arylation | Pd catalyst with specific ligands (e.g., PPh3, Bphen) and bases | C2, C4, C5 positions | C2-, C5-, and 2,4,5-tri-arylated thiazoles | nih.gov |
| Amide Bond Formation | Acyl chlorides, Carboxylic acids with coupling agents (e.g., EDCI) | 2-Amino group | N-acylated 2-aminothiazoles | mdpi.comnih.govmdpi.com |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | 2-Amino group | Thiazolyl-ureas and -thioureas | nih.gov |
| Peptide Coupling | Boc-protected amino acids/peptides, DCC | 2-Amino group | 2-Aminothiazole-peptide conjugates | asianpubs.org |
| Cyclization of Unsymmetrical Thioureas | Bromoacetonitriles | Formation of the thiazole ring | 4-Amino-2-iminothiazole derivatives | researchgate.net |
Advanced Applications in Functional Material Design and Polymer Chemistry
Beyond their well-documented roles in medicinal chemistry, 2-aminothiazole derivatives are gaining recognition for their potential in materials science. Their unique electronic and chemical properties make them suitable for a range of advanced applications. smolecule.com Research has highlighted their use as key components in the synthesis of various types of dyes for synthetic fibers. researchgate.netnih.gov The inherent chromophoric properties of the thiazole ring system, combined with the potential for extensive conjugation through substitution, allow for the creation of a diverse color palette.
Another significant application is in the field of corrosion inhibition. Aminothiazole derivatives have been shown to be effective corrosion inhibitors for mild steel, forming a protective layer on the metal surface to prevent degradation. nih.gov Furthermore, these compounds act as chemical reaction accelerators, showcasing their catalytic potential in various organic transformations. researchgate.netnih.gov The exploration of 2-aminothiazoles in polymer chemistry is an emerging area, with potential applications in the development of conductive polymers, functional coatings, and specialty resins, although this remains a less explored frontier compared to other applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2-aminothiazole derivatives is poised to be revolutionized by the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, reduced waste, and the potential for telescoped, multi-step syntheses without intermediate purification steps. mpg.demdpi.com
Automated platforms, often controlled by sophisticated software, can manage the entire synthetic sequence, from reagent delivery via programmable pumps and valves to in-line analysis and product collection. mpg.deresearchgate.net Such systems enable the rapid optimization of reaction conditions and the creation of large compound libraries with minimal manual intervention. researchgate.net While specific reports on the automated flow synthesis of 2-amino-4-iminothiazole are still emerging, the principles are well-established for other heterocyclic systems. mdpi.comresearchgate.net Established methods like the Hantzsch synthesis are highly amenable to adaptation in flow reactors, where reagents can be mixed in a continuous stream, passed through heated zones to control reaction times and temperatures precisely, and potentially passed through columns containing immobilized catalysts or scavengers to streamline the process. mdpi.com This approach not only accelerates the discovery process but also provides a scalable and efficient route for manufacturing. rsc.org
Development of Next-Generation Computational Models for Thiazole Systems
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of thiazole systems. The development of next-generation computational models is moving beyond simple molecular docking to provide deep mechanistic insights and guide rational molecular design.
Advanced quantum mechanical methods, such as Density Functional Theory (DFT), are being employed to study the fundamental properties of these molecules. For example, DFT calculations at the B3LYP/6-311++G(3df,3pd) level have been used to investigate the structure, tautomerization pathways, and complex photochemical reactions of 2-amino-4-methylthiazole (B167648). mdpi.com These models can predict the most stable tautomeric forms and elucidate intricate reaction mechanisms, such as ring-opening photoreactions. mdpi.com
In the context of reaction design, computational models are being used to explain and predict regioselectivity. Studies on the Pd-catalyzed C-H arylation of thiazole have used computational modeling to reveal that C2 and C5 arylation proceed through distinct monometallic or bimetallic pathways, providing insights that are difficult to obtain through experiments alone. nih.gov These models can analyze the subtle stabilizing and destabilizing interactions in transition states that govern the reaction's outcome. nih.gov
| Computational Method | Application in Thiazole Chemistry | Type of Insight Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP) | Investigating structure, tautomerism, and photochemistry. Calculating electronic properties. | Predicts stable tautomers, reaction energy barriers, photochemical pathways, and HOMO-LUMO gaps. | mdpi.comrsc.orgbohrium.com |
| Molecular Docking | Simulating binding interactions with biological targets (e.g., enzymes). | Predicts binding affinity, identifies key interacting residues, guides inhibitor design. | rsc.orgmdpi.comacademie-sciences.fr |
| Hybrid QM/MM Models (e.g., CPCM/B3LYP) | Assessing thermodynamic stability of complexes in solution. | Calculates enthalpy of complex formation, providing a measure of stability. | academie-sciences.fr |
| Reaction Pathway Modeling | Elucidating mechanisms of complex reactions (e.g., C-H activation). | Identifies transition states and intermediates, explains regioselectivity. | nih.gov |
Q & A
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation (evidenced by safety protocols for structurally similar 2-aminobenzothiazole) .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
- Waste disposal : Neutralize acidic byproducts before disposal to avoid hazardous reactions.
What strategies are effective in analyzing contradictory bioactivity data across studies involving this compound analogs?
Q. Advanced Research Focus
- Assay standardization : Compare IC values under consistent conditions (pH, temperature).
- Structural benchmarking : Use derivatives with well-characterized substituents (e.g., 4-nitrophenyl or o-tolyl groups) to isolate electronic/steric effects .
- Meta-analysis : Cross-reference bioactivity trends in reviews (e.g., antimicrobial vs. anticancer activities) to identify structure-activity relationships (SARs) . Contradictions may arise from differing cell lines or assay protocols.
Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be identified?
Q. Basic Research Focus
- IR spectroscopy : Detect N-H stretches (3200–3400 cm) and C=S vibrations (1250–1400 cm) .
- H/C NMR : Assign peaks for the thiazole ring (e.g., C2 and C4 carbons at δ 150–160 ppm) and substituents (e.g., aryl protons at δ 7.0–8.5 ppm) .
- UV-Vis : Monitor π→π* transitions in conjugated systems (e.g., λ~270 nm for nitroaryl analogs) .
How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Q. Advanced Research Focus
- DFT calculations : Optimize transition states for cyclization reactions to identify energetically favorable pathways.
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using InChIKey-derived 3D structures (e.g., RIKJWJIWXCUKQV for nitroaryl analogs) to prioritize synthesis .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in electrophilic substitutions.
What are the best practices for ensuring reproducibility in synthesizing this compound derivatives?
Q. Basic Research Focus
- Documentation : Record precise conditions (e.g., reflux time, solvent purity) as per ICMJE guidelines .
- Purification : Use standardized methods (e.g., column chromatography with silica gel, recrystallization in ethanol-water) .
- Batch validation : Compare melting points (e.g., 141–143°C for triazole analogs) and HPLC purity (>95%) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
